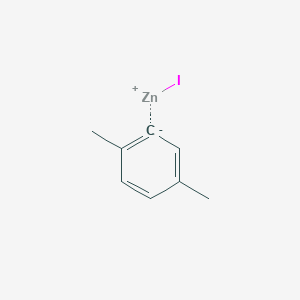

2,5-Dimethylphenylzinc iodide

Description

2,5-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula C₈H₉IZn. It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) under inert conditions to prevent decomposition . Its CAS registry number is 312692-96-9, and it is commercially available through suppliers like BuyersGuideChem . This compound belongs to the class of arylzinc iodides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) to synthesize biaryl structures or functionalized aromatic systems. The methyl substituents at the 2- and 5-positions of the phenyl ring influence its electronic and steric properties, making it distinct from other positional isomers and halogen-substituted analogs .

Properties

IUPAC Name |

1,4-dimethylbenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSTVQRJJCDLOT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)C.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,5-Dimethylphenylzinc iodide can be prepared through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylmagnesium bromide with zinc iodide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then purified to obtain this compound.

Chemical Reactions Analysis

2,5-Dimethylphenylzinc iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

Cross-Coupling Reactions: It is widely used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, organic halides, and various solvents like THF. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

2,5-Dimethylphenylzinc iodide has several scientific research applications:

Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.

Biology: It can be used to modify biological molecules, aiding in the development of new drugs and therapies.

Medicine: Its role in the synthesis of pharmaceuticals makes it valuable in medicinal chemistry for creating new therapeutic agents.

Industry: It is used in the production of fine chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenylzinc iodide involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This allows for the efficient formation of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethylphenylzinc Iodide

The reactivity and stability of arylzinc iodides are highly dependent on the substituent positions. Below is a comparison of 2,5-dimethylphenylzinc iodide with its isomers:

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Key Characteristics |

|---|---|---|---|---|

| This compound | 312692-96-9 | 2-CH₃, 5-CH₃ | C₈H₉IZn | Moderate steric hindrance; balanced electronic effects due to para-substituted CH₃ |

| 2,4-Dimethylphenylzinc iodide | 312692-95-8 | 2-CH₃, 4-CH₃ | C₈H₉IZn | Higher steric hindrance at ortho-CH₃; reduced reactivity in bulky catalytic systems |

| 2,6-Dimethylphenylzinc iodide | 282727-21-3 | 2-CH₃, 6-CH₃ | C₈H₉IZn | Severe steric hindrance; limited applications in sterically demanding reactions |

| 3,5-Dimethylphenylzinc iodide | 312692-98-1 | 3-CH₃, 5-CH₃ | C₈H₉IZn | Lower steric hindrance; enhanced nucleophilicity for electron-deficient substrates |

Key Findings :

- Steric Effects : The 2,5-isomer exhibits moderate steric hindrance compared to the 2,6-isomer, which is bulkier and less reactive .

- Electronic Effects : The para-methyl group in this compound donates electron density to the aromatic ring, enhancing its nucleophilicity relative to electron-withdrawing substituents (e.g., Cl) .

Halogen-Substituted Analogs: 2,5-Dichlorophenylzinc Iodide

Replacing methyl groups with halogens significantly alters reactivity:

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Differences from this compound |

|---|---|---|---|---|

| 2,5-Dichlorophenylzinc iodide | 443347-10-2 | 2-Cl, 5-Cl | C₆H₃Cl₂IZn | - Electron-withdrawing Cl groups reduce nucleophilicity |

| - Higher stability in oxidative conditions | ||||

| - Lower coupling efficiency with electron-rich aryl halides |

Research Implications :

- Chlorinated analogs like 2,5-dichlorophenylzinc iodide are preferred for synthesizing electron-deficient aromatic systems, whereas methyl-substituted variants are better suited for electron-rich coupling partners .

Biological Activity

2,5-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula . It is primarily recognized for its role in organic synthesis, particularly in cross-coupling reactions. However, its biological activity and potential applications in medicinal chemistry warrant a detailed examination.

As an organozinc reagent, this compound acts as a nucleophile in various chemical reactions. Its ability to form carbon-carbon bonds makes it valuable in synthesizing complex organic molecules, which may interact with biological systems. The compound's reactivity is attributed to the zinc atom, which can coordinate with different biomolecules, facilitating the transfer of the phenyl group to substrates involved in biochemical pathways.

- Nucleophilic Activity : The compound can participate in nucleophilic substitution reactions and cross-coupling reactions, such as the Negishi coupling.

- Enzyme Interaction : It interacts with enzymes like transferases and ligases, influencing cellular processes by altering cell signaling pathways and gene expression.

Cellular Effects

This compound can modulate the activity of kinases and phosphatases, leading to changes in protein phosphorylation states. This modulation may affect various cellular functions, including metabolism and signaling pathways.

Case Studies

- Synthesis of Therapeutic Agents : Research has shown that organozinc compounds like this compound can be employed to synthesize pharmaceuticals that target specific biological pathways. For instance, studies indicate that derivatives of similar compounds exhibit inhibitory activities against critical enzymes involved in tumor immune escape .

- Impact on Gene Expression : In experimental models, treatment with organozinc compounds has been observed to upregulate genes associated with metabolic processes while downregulating those linked to inflammatory responses. This suggests a potential role in modulating immune responses through biochemical pathways .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Modulates enzyme activity and gene expression | Synthesis of pharmaceuticals and agrochemicals |

| 2,5-Dichlorophenylzinc iodide | Similar nucleophilic properties | Organic synthesis |

| 3-Chloro-4-methylphenylzinc iodide | Varies with substituents | Diverse synthetic applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.